molecular formula C12H16O2S B14461042 (Phenylthio)acetic acid, butyl ester CAS No. 66132-81-8

(Phenylthio)acetic acid, butyl ester

Cat. No.: B14461042
CAS No.: 66132-81-8
M. Wt: 224.32 g/mol
InChI Key: MPGIAEVWEVYNKM-UHFFFAOYSA-N
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Description

(Phenylthio)acetic acid, butyl ester is an organic compound with the molecular formula C₁₂H₁₆O₂S and a molecular weight of 224.319 g/mol . This compound is characterized by the presence of a phenylthio group attached to an acetic acid moiety, which is further esterified with butanol. It is a member of the ester family, known for their pleasant odors and widespread use in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Phenylthio)acetic acid, butyl ester can be synthesized through the esterification of (phenylthio)acetic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the carboxylic acid and alcohol mixture with a concentrated sulfuric acid catalyst to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the esterification process can be carried out in large reactors where the reactants are continuously fed, and the product is continuously removed to drive the reaction to completion. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: (Phenylthio)acetic acid, butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: (Phenylthio)acetic acid and butanol.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

(Phenylthio)acetic acid, butyl ester has several applications in scientific research:

Properties

CAS No.

66132-81-8

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

butyl 2-phenylsulfanylacetate

InChI

InChI=1S/C12H16O2S/c1-2-3-9-14-12(13)10-15-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3

InChI Key

MPGIAEVWEVYNKM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CSC1=CC=CC=C1

Origin of Product

United States

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